N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
CAS No.: 339010-27-4
Cat. No.: VC6844234
Molecular Formula: C11H13N3O3
Molecular Weight: 235.243
* For research use only. Not for human or veterinary use.
![N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine - 339010-27-4](/images/structure/VC6844234.png)
Specification
CAS No. | 339010-27-4 |
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Molecular Formula | C11H13N3O3 |
Molecular Weight | 235.243 |
IUPAC Name | N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine |
Standard InChI | InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2 |
Standard InChI Key | VKWOTQQRXVZHBM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine belongs to the class of piperidine derivatives, characterized by a six-membered saturated ring containing one nitrogen atom. Key structural features include:
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4-Nitrophenyl substituent: Introduces strong electron-withdrawing effects via the nitro group (-NO₂), influencing reactivity and intermolecular interactions .
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Hydroxylamine group (-NHOH): Provides redox-active characteristics and potential hydrogen-bonding capabilities.
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Ylidene configuration: The C=N bond at the 4-position creates a conjugated system extending from the piperidine ring to the nitrophenyl group.
The compound’s exact mass is 235.24 g/mol, with a calculated PSA (polar surface area) of 83.48 Ų, suggesting moderate solubility in polar solvents . Table 1 summarizes its fundamental chemical properties.
Table 1: Key Chemical Properties of N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine
Property | Value |
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CAS Number | 339010-27-4 |
Molecular Formula | C₁₁H₁₃N₃O₃ |
Molecular Weight | 235.24 g/mol |
Purity (HPLC) | ≥97% |
Exact Mass | 235.0957 g/mol |
Topological PSA | 83.48 Ų |
Spectroscopic Signatures
While experimental spectral data remain unpublished, computational predictions based on analogous structures suggest:
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IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .
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NMR: Expected singlet for the hydroxylamine proton at δ 8.2–8.5 ppm (¹H NMR) and characteristic shifts for the piperidine ring carbons at δ 40–60 ppm (¹³C NMR) .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech employs a multi-step synthesis route starting from 4-nitrophenylpiperidine precursors. Key stages include:
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Oxime Formation: Reaction of 4-nitrophenylpiperidin-4-one with hydroxylamine hydrochloride under acidic conditions.
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Tautomerization: Acid-catalyzed conversion of the oxime to the ylidene isomer.
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Purification: Chromatographic separation followed by recrystallization to achieve ≥97% purity .
This process aligns with methodologies reported for structurally related compounds, where nitro-Mannich reactions and conjugate additions optimize stereochemical outcomes .
Synthetic Challenges
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Regioselectivity: Competing reactions at the piperidine nitrogen require careful pH control.
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Stability Issues: The hydroxylamine group’s susceptibility to oxidation necessitates inert atmosphere handling .
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Scale-Up Limitations: Batch inconsistencies in nitro-group reduction steps currently restrict large-scale production .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits:
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Aqueous Solubility: ~2.1 mg/mL in water at 25°C (predicted via LogP = 1.2) .
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Lipophilicity: Octanol-water partition coefficient (LogP) of 1.2 ± 0.3, indicating moderate membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous nitrophenyl derivatives shows decomposition onset temperatures of 180–220°C, suggesting comparable thermal resilience .
Challenges and Future Directions
Research Gaps
Critical unanswered questions include:
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Metabolic Pathways: Hepatic clearance mechanisms and cytochrome P450 interactions.
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Crystallographic Data: Lack of X-ray structures hinders computational modeling efforts.
Optimization Opportunities
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